Methylmercury

Description

Propriétés

Numéro CAS |

16056-34-1 |

|---|---|

Formule moléculaire |

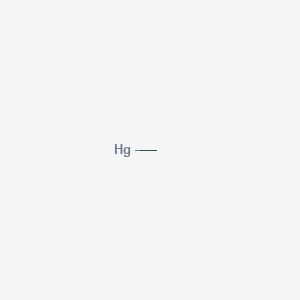

CH3Hg |

Poids moléculaire |

215.63 g/mol |

Nom IUPAC |

methylmercury |

InChI |

InChI=1S/CH3.Hg/h1H3; |

Clé InChI |

JJWSNOOGIUMOEE-UHFFFAOYSA-N |

SMILES |

C[Hg] |

SMILES canonique |

C[Hg] |

Autres numéros CAS |

16056-34-1 |

Origine du produit |

United States |

Foundational & Exploratory

The Genesis of a Neurotoxin: An In-depth Technical Guide to the Environmental Sources of Methylmercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (CH₃Hg⁺), a potent neurotoxin, poses a significant threat to both human and ecological health. Its prevalence in the environment is a complex interplay of natural and anthropogenic activities that release inorganic mercury, which is subsequently transformed into its more toxic organic form. This technical guide provides a comprehensive overview of the primary sources of this compound, detailing the intricate processes of mercury methylation, its bioaccumulation through aquatic and terrestrial food webs, and the analytical methodologies employed for its detection. Quantitative data on mercury emissions are presented, along with detailed experimental protocols and visualizations of key environmental and cellular pathways, to offer a thorough resource for the scientific community.

Introduction

Mercury (Hg) is a naturally occurring element that cycles through the atmosphere, water, and soil.[1] While inorganic mercury is toxic, its organic form, this compound, is substantially more dangerous due to its high bioavailability and ability to bioaccumulate.[2] The primary route of human exposure to this compound is through the consumption of contaminated fish and shellfish.[3] Understanding the sources and environmental fate of this compound is paramount for developing effective mitigation strategies and protecting public health. This guide delves into the core scientific principles governing the environmental presence of this neurotoxin.

Sources of Mercury to the Environment

The journey of this compound begins with the release of inorganic mercury into the environment. These emissions are broadly categorized as natural and anthropogenic.

Natural Sources

Natural processes are a significant contributor to the global mercury budget. These sources release mercury that has been trapped in the Earth's crust for millennia.

-

Volcanic and Geothermal Activity: Volcanoes are a major natural source of atmospheric mercury, releasing it during eruptions and through continuous degassing.[4][5] Geothermal systems, such as geysers and hot springs, also contribute to the atmospheric mercury pool.[6][7]

-

Oceanic Emissions: The world's oceans are a vast reservoir of mercury and a significant source of atmospheric mercury through evasion from surface waters.[8][9]

-

Weathering of Rocks and Soils: The natural breakdown of rocks and minerals containing mercury releases it into the soil and surrounding water bodies.[10]

-

Forest Fires and Vegetation: Forest fires can release mercury that has been sequestered in vegetation and soil.[10]

Anthropogenic Sources

Human activities have significantly increased the amount of mercury circulating in the environment, roughly doubling the natural atmospheric concentrations.[11]

-

Artisanal and Small-Scale Gold Mining (ASGM): This is the largest single source of anthropogenic mercury emissions globally. Mercury is used to extract gold from ore, and the subsequent heating of the amalgam releases large quantities of mercury vapor into the atmosphere.

-

Stationary Combustion of Coal: Coal-fired power plants are a major source of mercury emissions, as coal naturally contains trace amounts of the element which are released upon combustion.

-

Non-ferrous Metal Production: The smelting and refining of non-ferrous metals, such as zinc, copper, and lead, can release significant quantities of mercury.

-

Cement Production: The raw materials used in cement manufacturing, particularly limestone, can contain mercury that is released during the high-temperature kiln process.[12]

-

Waste Incineration: The incineration of municipal and medical waste containing mercury-added products, such as batteries, fluorescent lamps, and thermometers, releases mercury into the atmosphere.[10]

-

Chemical Production: Certain industrial chemical processes, such as chlor-alkali production using mercury cell technology, have historically been a source of mercury pollution.

Data Presentation: Global Mercury Emissions

The following tables summarize the most recent quantitative data on global mercury emissions from natural and anthropogenic sources.

Table 1: Estimated Annual Global Emissions of Mercury from Natural Sources

| Natural Source | Estimated Annual Emissions (Metric Tons) |

| Oceanic Emissions | 2,680[8] |

| Terrestrial (including Geogenic) | 1,850[8] |

| Volcanic Emissions | 94 - 700[4][8] |

| Biomass Burning (Natural) | <600 |

Table 2: Estimated Annual Global Anthropogenic Emissions of Mercury to the Atmosphere by Sector (2015)

| Anthropogenic Source Sector | Emissions (Metric Tons) | Percentage of Total |

| Artisanal and Small-Scale Gold Mining | 838 | 37.7% |

| Stationary Combustion of Coal | 474 | 21% |

| Non-ferrous Metals Production | 327 | 15% |

| Cement Production | 233 | 11% |

| Waste from Products | 147 | 7% |

| Vinyl Chloride Monomer Production | 58 | 3% |

| Biomass Burning (Anthropogenic) | 52 | 2% |

| Ferrous Metals Production | 40 | 2% |

| Chlor-alkali Production | 15 | 1% |

| Waste Incineration | 15 | 1% |

| Oil Refining | 14 | 1% |

| Stationary Combustion of Oil and Gas | 7 | <1% |

| Cremation | 4 | <1% |

| Total | ~2220 | 100% |

Data sourced from the UN Environment Programme Global Mercury Assessment 2018.[3][12][13]

The Transformation: Mercury Methylation

Inorganic mercury deposited in aquatic environments can be converted into the highly toxic this compound. This biogeochemical transformation is primarily mediated by anaerobic microorganisms.

-

Key Microorganisms: Sulfate-reducing bacteria (SRB), iron-reducing bacteria (FeRB), and some methanogens are the primary methylators of mercury in anoxic sediments and water columns.[14]

-

The hgcAB Gene Cluster: The genetic basis for mercury methylation has been identified as the hgcA and hgcB gene cluster, which encodes for proteins essential for this process.[14]

-

Environmental Factors: The rate of mercury methylation is influenced by several environmental factors, including temperature, pH, the availability of organic matter, and the concentration of sulfate (B86663) and sulfide (B99878).[14] Low pH and the presence of organic matter can enhance methylation, while high sulfide concentrations can reduce the bioavailability of mercury for methylation.[14]

Experimental Protocols: Measuring this compound

Accurate quantification of this compound in various environmental matrices is crucial for research and monitoring. The following outlines the key steps of a widely accepted methodology.

EPA Method 1630: Methyl Mercury in Water by Distillation, Aqueous Ethylation, Purge and Trap, and Cold Vapor Atomic Fluorescence Spectrometry (CVAFS)

This method is designed for the determination of this compound in filtered and unfiltered water samples.[4]

5.1.1. Sample Collection and Preservation:

-

Samples are collected in clean, pre-tested borosilicate glass or Teflon® bottles.

-

For dissolved this compound, samples are filtered through a 0.45-µm filter.[4]

-

Samples are preserved by adding hydrochloric acid (HCl) to a pH of < 2.

5.1.2. Distillation:

-

An aliquot of the sample is placed in a distillation vessel with a releasing agent (e.g., potassium bromide/sulfuric acid).

-

The sample is heated, and the distilled this compound is collected in a receiving vessel containing reagent water. This step separates this compound from potential matrix interferences.[15]

5.1.3. Aqueous Ethylation:

-

The pH of the distillate is adjusted to between 4.5 and 5.0 using an acetate (B1210297) buffer.

-

Sodium tetraethylborate (NaBEt₄) is added to the sample. This reagent ethylates the this compound to form volatile methylethylmercury (CH₃CH₂HgCH₃).[15]

5.1.4. Purge and Trap:

-

The volatile methylethylmercury is purged from the solution using an inert gas (e.g., nitrogen or argon).

-

The purged methylethylmercury is collected on a sorbent trap (e.g., Carbotrap®).[15]

5.1.5. Thermal Desorption and Detection:

-

The trap is heated, and the desorbed methylethylmercury is carried by an inert gas to a gas chromatograph (GC) for separation.

-

The separated compound then passes through a pyrolytic column where it is converted to elemental mercury (Hg⁰).

-

The elemental mercury is detected by a cold vapor atomic fluorescence spectrometer (CVAFS).[15]

Analysis of this compound in Sediment and Biological Tissues:

The analysis of this compound in solid matrices like sediment and biological tissues requires an initial extraction step to liberate the this compound from the sample matrix before proceeding with a similar analytical procedure to that described for water.

-

Sediment: A common extraction method involves leaching the sample with an acidic solution (e.g., potassium bromide/copper sulfate) followed by solvent extraction with dichloromethane. The this compound is then back-extracted into a clean aqueous solution for analysis.[16]

-

Biological Tissues: Tissues are typically digested using an alkaline or acidic solution to break down the organic matter and release the this compound.[17] For example, a common method involves digestion with potassium hydroxide (B78521) in methanol.

Mandatory Visualizations

The Environmental Mercury Cycle

Caption: The environmental cycling of mercury, highlighting natural and anthropogenic sources and the formation of this compound.

Bioaccumulation and Biomagnification of this compound

Caption: The process of this compound bioaccumulation and biomagnification through an aquatic food web.

Experimental Workflow for this compound Analysis in Water (EPA Method 1630)

Caption: A simplified workflow for the analysis of this compound in water samples based on EPA Method 1630.

Cellular Signaling Pathway of this compound-Induced Oxidative Stress

Caption: A simplified signaling pathway illustrating this compound-induced oxidative stress and the cellular response via the Nrf2-ARE pathway.

Conclusion

The presence of this compound in the environment is a multifaceted issue driven by a combination of natural geological processes and extensive human activities. The methylation of inorganic mercury in aquatic systems and its subsequent bioaccumulation in food webs represent critical junctures in the pathway of this potent neurotoxin to humans and wildlife. A thorough understanding of these sources and processes, supported by robust analytical methodologies, is essential for the development of effective strategies to mitigate mercury pollution and its associated health risks. Continued research into the biogeochemical cycling of mercury and the cellular mechanisms of its toxicity will be vital for informing public health policies and advancing therapeutic interventions for mercury poisoning.

References

- 1. nyserda.ny.gov [nyserda.ny.gov]

- 2. ACP - Quantification of anthropogenic and marine sources to atmospheric mercury over the marginal seas of China and impact on the seaâair exchange of mercury [acp.copernicus.org]

- 3. nadp.slh.wisc.edu [nadp.slh.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. eos.org [eos.org]

- 6. Mercury emissions from geothermal power plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Mercury in Marine and Oceanic Waters—a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. des.nh.gov [des.nh.gov]

- 11. usgs.gov [usgs.gov]

- 12. epa.gov [epa.gov]

- 13. minamataconvention.org [minamataconvention.org]

- 14. sunderlandlab.org [sunderlandlab.org]

- 15. yunbaogao.cn [yunbaogao.cn]

- 16. Mercury cycling, bioaccumulation, and risk across western North America: a landscape scale synthesis linking long-term datasets | U.S. Geological Survey [usgs.gov]

- 17. mercury.co.nz [mercury.co.nz]

An In-depth Technical Guide on the Bioaccumulation of Methylmercury in the Food Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg), a potent neurotoxin, poses a significant threat to both ecosystem integrity and human health due to its remarkable ability to bioaccumulate and biomagnify within aquatic food webs. This technical guide provides a comprehensive overview of the core processes governing the bioaccumulation of this compound, from its environmental origins to its trophic transfer and cellular mechanisms of toxicity. This document summarizes quantitative data on MeHg concentrations across various trophic levels, details key experimental protocols for its analysis, and visualizes complex biological pathways and workflows to support advanced research and drug development efforts aimed at mitigating mercury toxicity.

Introduction

Mercury (Hg), a globally distributed environmental contaminant, undergoes a critical transformation in aquatic ecosystems into its more toxic organic form, this compound (MeHg).[1] This conversion is primarily mediated by anaerobic bacteria in sediments and oxygen-deficient waters.[2] Unlike inorganic mercury, this compound readily enters the food web and is efficiently assimilated and poorly excreted by organisms, leading to its accumulation in tissues.[3] This process of bioaccumulation is magnified at successively higher trophic levels, a phenomenon known as biomagnification, resulting in concentrations in top predators that can be millions of times higher than in the surrounding water.[4][5] Human exposure to this compound is predominantly through the consumption of contaminated fish and seafood.[6] Understanding the intricate mechanisms of MeHg bioaccumulation is therefore paramount for assessing ecological risk, informing public health advisories, and developing therapeutic strategies against mercury poisoning.

Sources and Transformation of Mercury

The journey of this compound in the food chain begins with the environmental transformation of inorganic mercury.

2.1. Sources of Inorganic Mercury

Inorganic mercury enters aquatic ecosystems from both natural and anthropogenic sources. Natural sources include volcanic eruptions and geological weathering of rocks.[1] However, human activities have significantly increased the global mercury burden, with major contributions from:

-

Artisanal and small-scale gold mining: The use of mercury to amalgamate gold is a primary source of atmospheric mercury emissions.

-

Coal combustion: Burning coal for electricity generation releases significant quantities of mercury into the atmosphere.[1]

-

Industrial processes: Various industrial activities, including cement production and waste incineration, contribute to mercury pollution.

Atmospheric mercury can be transported long distances before being deposited onto land and water surfaces.

2.2. Methylation of Inorganic Mercury

In aquatic environments, particularly in anoxic sediments, certain anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria, convert inorganic mercury (Hg(II)) into this compound (CH₃Hg⁺).[2][7] This biogeochemical process is a critical control point for the amount of this compound available to enter the food web.[8] The rate of methylation is influenced by several environmental factors, including:

-

Availability of inorganic mercury

-

Microbial activity

-

Temperature

-

pH [9]

-

Sulfate and dissolved organic carbon (DOC) concentrations [9][10]

The presence of organic matter can stimulate microbial activity, thereby promoting methylation.[9]

Bioaccumulation and Trophic Transfer

Once formed, this compound is readily taken up by organisms at the base of the food web and efficiently transferred to higher trophic levels.

3.1. Uptake at the Base of the Food Web

Phytoplankton, the primary producers in most aquatic ecosystems, are the main entry point for this compound into the food web.[4][11] They absorb dissolved this compound from the water column.[11] The bioconcentration factor (BCF), which is the ratio of the concentration in an organism to the concentration in the water, can be on the order of 10⁴ to 10⁶ for this compound in phytoplankton.[8]

3.2. Trophic Transfer and Biomagnification

This compound is then transferred up the food chain as phytoplankton are consumed by zooplankton, which are in turn consumed by small fish, and so on.[4] At each trophic level, the concentration of this compound increases, a process known as biomagnification.[3] This is because this compound is efficiently absorbed from food and has a long biological half-life, meaning it is eliminated very slowly.[3] As a result, top predatory fish, such as tuna and swordfish, can accumulate dangerously high levels of this compound in their tissues.[12] The trophic magnification factor (TMF) quantifies the average increase in contaminant concentration per trophic level.

The following diagram illustrates the process of this compound bioaccumulation and biomagnification in a typical aquatic food web.

Quantitative Data on this compound Bioaccumulation

The following tables summarize representative concentrations of this compound found at different trophic levels in both freshwater and marine ecosystems. Concentrations are typically reported in nanograms per gram (ng/g) of wet weight.

Table 1: this compound Concentrations in a Freshwater Ecosystem

| Trophic Level | Organism | This compound Concentration (ng/g wet weight) | Reference |

| Primary Producer | Phytoplankton | 1 - 10 | [13] |

| Primary Consumer | Zooplankton | 19 - 448 (dry weight) | [14] |

| Secondary Consumer | Small Fish (e.g., Minnow) | 50 - 200 | [15] |

| Tertiary Consumer | Large Predatory Fish (e.g., Bass) | 200 - 1500+ | [15] |

Table 2: this compound Concentrations in a Marine Ecosystem

| Trophic Level | Organism | This compound Concentration (ng/g wet weight) | Reference |

| Primary Producer | Phytoplankton | 0.5 - 5 | [16] |

| Primary Consumer | Zooplankton | 5 - 50 | [16] |

| Secondary Consumer | Herring | 50 - 150 | [16] |

| Tertiary Consumer | Cod | 100 - 400 | [17] |

| Apex Predator | Swordfish | 550 | [17] |

| Apex Predator | Atlantic Bluefin Tuna | 470 | [17] |

Cellular and Molecular Mechanisms of Toxicity

This compound exerts its toxic effects by disrupting numerous cellular processes. Its high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups is a key factor in its toxicity.[3]

5.1. Oxidative Stress

This compound induces oxidative stress by binding to and inactivating antioxidant molecules like glutathione (B108866) (GSH) and selenoenzymes such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[4][11] This leads to an accumulation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[18]

The following diagram illustrates the signaling pathway of this compound-induced oxidative stress.

5.2. Disruption of Calcium Homeostasis

This compound can disrupt intracellular calcium (Ca²⁺) homeostasis, leading to an overload of cytosolic Ca²⁺.[9] This can activate various downstream signaling pathways, including proteases and kinases, ultimately leading to apoptosis (programmed cell death).[19]

5.3. Neurotoxicity

The central nervous system is particularly vulnerable to this compound. It can cross the blood-brain barrier and accumulate in the brain.[9] MeHg-induced neurotoxicity is multifaceted and involves:

-

Inhibition of neurotransmitter release

-

Disruption of the cytoskeleton

-

Mitochondrial dysfunction

-

Excitotoxicity , primarily through the dysregulation of the neurotransmitter glutamate.[8]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for research and monitoring. The following is a generalized protocol for the analysis of this compound in fish tissue using gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS), a highly sensitive and selective technique.

6.1. Sample Preparation and Digestion

-

Homogenization: Homogenize a known weight of the biological tissue (e.g., 0.25-0.5 g) to ensure a representative sample.[20][21]

-

Digestion/Extraction:

-

Alkaline Digestion: Place the homogenized sample in a digestion vessel with a 25% (m/v) methanolic potassium hydroxide (B78521) (KOH) solution. Shake for several hours (e.g., 5 hours) to dissolve the tissue matrix.[20]

-

Acidic Extraction: Alternatively, use an acidic extraction with reagents like hydrochloric acid or a mixture of nitric and sulfuric acids, followed by extraction into an organic solvent like toluene.[22] Microwave-assisted extraction with acetic acid can also be employed.[21]

-

-

Centrifugation: Centrifuge the digestate to separate any remaining solids.

6.2. Derivatization

To make the non-volatile this compound suitable for gas chromatography, it must be converted to a volatile form.

-

pH Adjustment: Buffer the aqueous extract to an appropriate pH (e.g., pH 3.9 with an acetate (B1210297) buffer).[5]

-

Ethylation or Propylation: Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄) or sodium tetrapropylborate (NaBPr₄), to the buffered extract. This will convert this compound to volatile methylethylmercury or methylpropylmercury.[20]

-

Extraction: Extract the derivatized mercury species into an organic solvent (e.g., hexane (B92381) or isooctane).

6.3. GC-ICP-MS Analysis

-

Injection: Inject a small volume of the organic extract into the gas chromatograph.

-

Separation: The volatile mercury species are separated based on their boiling points as they pass through the GC column.

-

Transfer to ICP-MS: The separated compounds are transferred from the GC to the ICP-MS via a heated transfer line.

-

Ionization and Detection: In the ICP-MS, the compounds are atomized and ionized in a high-temperature argon plasma. The resulting ions are then separated by their mass-to-charge ratio and detected, allowing for highly sensitive and specific quantification of the mercury isotopes.

The following diagram outlines the general experimental workflow for this compound analysis.

Conclusion

The bioaccumulation of this compound in the food chain is a complex process with significant implications for wildlife and human health. This guide has provided an in-depth overview of the sources, transformation, trophic transfer, and cellular toxicity of this potent neurotoxin. The presented quantitative data highlights the extent of biomagnification, while the detailed experimental protocols offer a foundation for accurate monitoring and research. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of the intricate mechanisms involved. For researchers, scientists, and drug development professionals, a thorough comprehension of these processes is essential for developing effective strategies to mitigate the risks associated with this compound exposure and to explore potential therapeutic interventions. Continued research into the biogeochemical cycling of mercury and the molecular basis of its toxicity is crucial for protecting both environmental and public health.

References

- 1. Cellular and Molecular Mechanisms Mediating this compound Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Mediated Oxidative Stress and Activation of the Cellular Protective System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Oxidative Stress and Activation of the Cellular Protective System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of this compound-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and brain development: A review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Pathways Associated With this compound-Induced Nrf2 Modulation [frontiersin.org]

- 11. Glutathione antioxidant system and this compound-induced neurotoxicity: an intriguing interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Which Trophic Levels in an Aquatic Food Web Exhibit the Highest Concentrations of this compound? → Learn [pollution.sustainability-directory.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bioaccumulation of this compound within the marine food web of the outer Bay of Fundy, Gulf of Maine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Levels of Mercury, this compound and Selenium in Fish: Insights into Children Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. nimd.env.go.jp [nimd.env.go.jp]

Navigating the Labyrinth of Neurodevelopment: A Technical Guide to the Neurotoxicity of Methylmercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmercury (MeHg), a potent and pervasive environmental neurotoxicant, poses a significant threat to the developing central nervous system (CNS).[1][2][3][4][5][6] Exposure, primarily through the consumption of contaminated fish and seafood, can lead to irreversible neurological damage in the fetus and child, often in the absence of maternal symptoms.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MeHg-induced developmental neurotoxicity, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. By synthesizing key findings on signaling pathways, presenting quantitative data in a structured format, and detailing experimental protocols, this guide aims to facilitate a deeper understanding of this critical public health issue and aid in the development of therapeutic interventions.

Core Mechanisms of this compound-Induced Developmental Neurotoxicity

The neurotoxic effects of this compound are multifaceted and interconnected, culminating in neuronal dysfunction and death.[1][2] The developing brain is particularly vulnerable due to the rapid and complex processes of neurogenesis, migration, differentiation, and synaptogenesis occurring during this critical window.[1][7] The primary mechanisms of MeHg's toxicity revolve around four key interconnected events:

-

Glutamate (B1630785) Excitotoxicity: MeHg disrupts glutamate homeostasis, the principal excitatory neurotransmitter in the CNS.[1][2][8] It inhibits glutamate uptake by astrocytes and increases its release, leading to an accumulation of glutamate in the synaptic cleft.[1][2][7][8] This excess glutamate overstimulates neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in a massive influx of calcium ions (Ca²⁺) and subsequent excitotoxic cell death.[1][2]

-

Calcium Dyshomeostasis: The disruption of intracellular calcium (Ca²⁺) homeostasis is a central event in MeHg-induced neurotoxicity.[1][2][9] MeHg triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum and mitochondria, and increases its influx from the extracellular space.[1][9][10][11] This sustained elevation in intracellular Ca²⁺ activates a cascade of detrimental downstream events, including the activation of proteases and kinases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1][7]

-

Oxidative Stress: MeHg is a potent inducer of oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them.[2][3][5][6][12] MeHg's high affinity for sulfhydryl groups leads to the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant.[2] Furthermore, MeHg-induced mitochondrial dysfunction results in increased ROS production.[2][13] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to neuronal injury and apoptosis.[6][12]

-

Mitochondrial Dysfunction: Mitochondria are primary targets of MeHg.[1][13][14] MeHg impairs the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS generation.[2][13][14] It can also induce the opening of the mitochondrial permeability transition pore (MPTP), a critical event that can trigger the release of pro-apoptotic factors like cytochrome c, ultimately leading to cell death.[13][15]

Signaling Pathways in this compound Neurotoxicity

The intricate interplay of these core mechanisms is orchestrated through various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Caption: Core signaling pathways in this compound-induced developmental neurotoxicity.

Quantitative Data on this compound Neurotoxicity

The following tables summarize quantitative data from various developmental neurotoxicity studies. These data provide insights into the dose-dependent effects of MeHg and highlight key molecular and cellular alterations.

Table 1: In Vitro Effects of this compound on Neuronal Cells

| Cell Type | MeHg Concentration | Exposure Duration | Observed Effect | Reference |

| Rat Cerebellar Granule Cells | 300 nM | 4 days | Significant reduction of glutathione peroxidase-1 (GPx-1) activity with no change in Ca²⁺ concentration. | [1] |

| Rat Cerebellar Granule Cells | Low concentrations | Acute | Severe loss of intracellular calcium (Ca²⁺) homeostasis. | [10] |

| Rat Cortical Neurons | 25 nM - 100 nM | 7 days | Significant decrease in cell viability. | [16] |

| Human Neuroblastoma (SK-N-SH) | 1.15 ± 0.22 µM | 24 hours | IC₅₀ for cell viability (MTT assay). | [17] |

| Neural Progenitor Cells | 2.5 - 25 nM | - | Reduced cell proliferation and altered expression of cell cycle-related genes (cyclin E, p16, p21). | [1] |

| P19 Embryonal Carcinoma Cells (D5 neurons) | - | - | Differentiated neurons were more sensitive to MeHg-induced ROS generation and loss of mitochondrial membrane potential than undifferentiated cells. | [15] |

Table 2: In Vivo Effects of Developmental this compound Exposure in Rodent Models

| Animal Model | Exposure Route & Dose | Exposure Period | Brain Hg Level | Observed Neurological/Behavioral Deficits | Reference |

| Mice | Drinking water (0.5 mg/kg/day) | Gestational day 7 to postnatal day 7 | ~0.9 µg/g | Decreased exploratory activity and reference memory impairment in male offspring. | [18] |

| Rats | 40 µg/kg/day | Continual pre- plus postnatal (until PND 16) | 0.5 mg/kg at birth, 0.04 mg/kg at weaning | Behavioral alterations. | [19] |

| Rats | - | Perinatal | 3-11 mg/kg | Neuropathologic damage and neurobehavioral alterations. | [19] |

| Mice | Drinking water (5ppm) | 14 days prior to mating through weaning | - | Reduced motor function in offspring (decreased open-field activity, shortened rotarod time). | [20] |

| Mice | Lactational exposure | - | Low micromolar range | Reduced cerebellar and cerebral GSH levels. | [2] |

| Rats | - | Prenatal and postnatal | - | Increased lipid peroxidation and nitrite (B80452) levels, decreased antioxidant capacity in hippocampus and cerebellum; motor and memory deficits. | [12] |

Experimental Protocols for Studying this compound Neurotoxicity

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of MeHg neurotoxicity. The following sections outline common methodologies used in both in vitro and in vivo studies.

In Vitro Methodologies

1. Primary Neuronal Cell Culture:

-

Cell Source: Typically derived from specific brain regions (e.g., cerebellum, cortex, hippocampus) of embryonic or neonatal rodents (rats or mice).

-

Dissociation: Brain tissue is enzymatically (e.g., with trypsin) and mechanically dissociated to obtain a single-cell suspension.

-

Plating: Cells are plated on culture dishes pre-coated with substrates like poly-L-lysine to promote attachment.

-

Culture Medium: A defined medium containing basal medium (e.g., Neurobasal), supplements (e.g., B27), growth factors, and antibiotics is used.

-

MeHg Exposure: this compound chloride (CH₃HgCl) is typically dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at desired concentrations for specific durations.

2. Assessment of Cell Viability:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

3. Measurement of Intracellular Calcium:

-

Fluorescent Ca²⁺ Indicators: Cells are loaded with fluorescent dyes like Fura-2 AM or Fluo-4 AM. Changes in fluorescence intensity, measured using fluorescence microscopy or a plate reader, reflect changes in intracellular Ca²⁺ concentration.

4. Assessment of Oxidative Stress:

-

ROS Detection: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are used to measure intracellular ROS levels.

-

GSH Assay: The levels of reduced glutathione are quantified using methods like the GSH reductase-DTNB recycling assay.

-

Lipid Peroxidation Assay: Measures the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation.

5. Mitochondrial Function Assays:

-

Mitochondrial Membrane Potential (ΔΨm): Dyes like JC-1 or TMRM are used to assess the integrity of the mitochondrial membrane potential.

-

ATP Measurement: Cellular ATP levels are quantified using luciferase-based assays.

-

Oxygen Consumption Rate (OCR): Measured using techniques like Seahorse XF analysis to assess mitochondrial respiration.

Caption: A generalized experimental workflow for in vitro studies of MeHg neurotoxicity.

In Vivo Methodologies

1. Animal Models:

-

Species: Mice and rats are the most commonly used species. Zebrafish are also emerging as a valuable model for developmental neurotoxicity screening.[21]

-

Strain: The choice of strain (e.g., C57BL/6 mice) can influence susceptibility to MeHg toxicity.

2. MeHg Exposure Paradigms:

-

Route of Administration: Oral gavage, drinking water, or incorporation into the diet are common routes.

-

Dosing Regimen: Can be acute, sub-chronic, or chronic. Developmental studies often involve maternal exposure during gestation and/or lactation to model human exposure scenarios.[20]

3. Behavioral Assessments:

-

Motor Function: Tests like the open-field test (for locomotor activity), rotarod test (for motor coordination and balance), and grip strength test are frequently used.[20]

-

Cognitive Function: Assessed using paradigms such as the Morris water maze (for spatial learning and memory), passive avoidance test, and operant conditioning tasks.[18][22]

-

Anxiety and Depression-like Behavior: Evaluated using the elevated plus-maze, light-dark box, and forced swim test.[18]

4. Neurochemical and Histological Analysis:

-

Tissue Collection: Brain regions of interest (e.g., cerebellum, hippocampus, cortex) are dissected at specific time points.

-

Mercury Quantification: Brain mercury levels are measured using techniques like cold vapor atomic absorption spectrometry.

-

Neurotransmitter Analysis: Levels of neurotransmitters like glutamate can be measured by high-performance liquid chromatography (HPLC).

-

Histopathology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to assess for neuronal damage, cell death (e.g., TUNEL staining for apoptosis), and changes in brain architecture.

-

Immunohistochemistry/Immunofluorescence: Used to visualize the expression and localization of specific proteins involved in neurotoxicity pathways.

Caption: A typical experimental workflow for in vivo developmental neurotoxicity studies of MeHg.

Conclusion and Future Directions

The developmental neurotoxicity of this compound is a complex process driven by a confluence of interconnected molecular events, including glutamate excitotoxicity, calcium dyshomeostasis, oxidative stress, and mitochondrial dysfunction. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

For researchers and scientists, a deeper understanding of these pathways will be instrumental in identifying novel biomarkers of exposure and effect, as well as elucidating individual differences in susceptibility. For drug development professionals, the signaling cascades and molecular targets detailed herein offer promising avenues for the development of targeted therapeutic and preventative strategies.

Future research should focus on:

-

Low-Dose, Chronic Exposure Models: To better mimic real-world human exposure scenarios.

-

The Role of the Gut Microbiome: Investigating its influence on MeHg metabolism and neurotoxicity.

-

Gene-Environment Interactions: Identifying genetic factors that modulate susceptibility to MeHg.[23]

-

Development of Neuroprotective Agents: Targeting key nodes in the neurotoxic pathways, such as NMDA receptor antagonists, calcium channel blockers, and antioxidants.

By continuing to unravel the intricate mechanisms of this compound's neurotoxicity, the scientific community can work towards mitigating its devastating impact on neurodevelopment and public health.

References

- 1. This compound and brain development: A review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of oxidative stress in this compound-induced neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human developmental neurotoxicity of this compound: impact of variables and risk modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.okstate.edu [scholars.okstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms and Modifiers of this compound-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dysregulation of Glutamate Cycling Mediates this compound-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute exposure to this compound causes Ca2+ dysregulation and neuronal death in rat cerebellar granule cells through an M3 muscarinic receptor-linked pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for interactions between intracellular calcium stores during this compound-induced intracellular calcium dysregulation in rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound exposure during prenatal and postnatal neurodevelopment promotes oxidative stress associated with motor and cognitive damages in rats: an environmental-experimental toxicology study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Role of Oxidative Stress and the Mitochondrial Permeability Transition in this compound Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mercury-induced toxicity of rat cortical neurons is mediated through N-methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Behavioral Effects of Developmental this compound Drinking Water Exposure in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Developmental exposure to this compound and resultant muscle mercury accumulation and adult motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, this compound, or Lead on Early Neurodevelopment [mdpi.com]

- 22. Developmental Behavioral Toxicity of this compound: Consequences, Conditioning, and Cortex - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Genetic susceptibility to this compound developmental neurotoxicity matters - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of methylmercury cation

An In-depth Technical Guide to the Chemical Properties of the Methylmercury Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound cation ([CH₃Hg]⁺) is a highly toxic organometallic species and the primary form of organic mercury to which humans are exposed, predominantly through the consumption of contaminated fish.[1] Its unique chemical properties, particularly its high affinity for sulfhydryl groups and its ability to cross biological membranes, are central to its profound neurotoxicity.[2][3] Understanding these properties is critical for researchers in toxicology, environmental science, and drug development who are working to elucidate its mechanisms of action, develop effective chelating agents, and establish accurate risk assessments. This guide provides a detailed overview of the core chemical characteristics of the this compound cation, its toxicological pathways, and the experimental methods used for its study.

Core Chemical Properties

The this compound cation consists of a methyl group covalently bonded to a mercury atom, which carries a +1 formal charge.[1] This simple structure belies a complex reactivity profile that governs its environmental fate and biological impact.

-

Structure and Bonding : The CH₃Hg⁺ cation is a soft electrophile. The carbon-mercury bond is relatively stable, while the mercury atom readily coordinates with one or more ligands.[4] In biological systems, it primarily exists in complexes of the type [CH₃HgL]⁺, where L is a Lewis base, or CH₃HgX, where X is an anion.[1] Its key physical and chemical properties are summarized in Table 1.

-

Reactivity with Sulfhydryl and Selenohydryl Groups : A defining characteristic of the this compound cation is its exceptionally high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups.[2][5] Mercury's binding affinity for selenium can be up to a million times higher than for sulfur.[6] It forms strong, stable complexes with the sulfhydryl side chains of amino acids like cysteine and peptides such as glutathione (B108866) (GSH).[1] This interaction is a primary molecular mechanism of its toxicity, as it leads to the inhibition of numerous enzymes and the disruption of cellular redox balance.[2][7]

-

Lipophilicity and Membrane Transport : The presence of the nonpolar methyl group gives the cation significant lipophilic (fat-soluble) character. This property allows it to easily dissolve in and diffuse across the lipid bilayers of cell membranes, including the blood-brain barrier.[8] This facile transport is further enhanced by a mechanism of molecular mimicry, where the this compound-cysteine complex is mistaken for the essential amino acid methionine and actively transported into the brain by the L-type Large Neutral Amino Acid Transporter (LAT1).[7][9][10][11]

Quantitative Chemical Data

The interaction of the this compound cation with its environment and biological targets can be quantified through various parameters, which are essential for modeling its toxicokinetics and toxicodynamics.

Stability and Formation Constants

The strength of the bond between the this compound cation and various biological ligands is described by stability or formation constants (log K). Higher values indicate a more stable complex. As shown in Table 2, the constants for sulfhydryl-containing molecules are exceptionally high, underscoring the thermodynamic favorability of these interactions.

| Ligand (L) | Equilibrium | Log K or Log β | Conditions / Notes |

| Glutathione (GSH) | CH₃Hg⁺ + GSH ⇌ CH₃Hg-SG | 15.99 | For the [CH₃HgHL]⁰ species.[12] |

| L-Cysteine | CH₃Hg⁺ + Cys⁻ ⇌ CH₃Hg-Cys | ~14.6 - 17.1 | General range for sulfhydryl ligands.[13][14] |

| N-acetyl-D,L-penicillamine | CH₃Hg⁺ + Ligand⁻ ⇌ CH₃Hg-Ligand | 17.14 | Potentiometric titration.[13][14] |

| Human Serum Albumin (HSA) | CH₃Hg⁺ + HSA ⇌ CH₃Hg-HSA | 12 - 17 | Binding occurs primarily at the Cys34 residue.[12] |

Table 1: Summary of formation constants for this compound complexes with key biological ligands.

Partition Coefficients

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity.[15] For this compound, this value is highly dependent on the associated anion (e.g., chloride or hydroxide), which is influenced by environmental pH and salinity. A higher Kow indicates greater partitioning into fatty tissues.

| Species | Log Kow | Conditions |

| Methylmercuric Chloride (CH₃HgCl) | 0.23 (Kow = 1.7) | High salinity (>0.075 M NaCl), low pH.[16] |

| Methylmercuric Hydroxide (CH₃HgOH) | -1.15 (Kow = 0.07) | Ultrapure water, high pH.[16] |

| Predicted (CH₃HgCl) | 2.28 | Predicted value.[17] |

Table 2: Octanol-water partition coefficients for neutral this compound species.

Blood-Brain Barrier Transport Kinetics

The active transport of the this compound-L-cysteine complex across the blood-brain barrier exhibits saturable kinetics, which can be described by the Michaelis-Menten equation.

| Parameter | Value | Description |

| Apparent Kₘ | 0.39 mM | Michaelis constant, indicating the substrate concentration at half-maximal transport velocity.[9] |

| Vₘₐₓ | 33 nmol·min⁻¹·g⁻¹ | Maximum velocity of transport into the brain.[9] |

Table 3: Kinetic parameters for the transport of the this compound-L-cysteine complex across the rat blood-brain barrier.

Key Toxicological Mechanisms and Signaling Pathways

The chemical properties of this compound directly give rise to its multifaceted toxicity, which involves the disruption of several critical cellular pathways.

Molecular Mimicry and Blood-Brain Barrier Transport

In the bloodstream, this compound readily binds to L-cysteine. The resulting complex, CH₃Hg-S-Cys, structurally resembles the essential amino acid L-methionine. This molecular mimicry allows it to be recognized and transported across the blood-brain barrier by the LAT1 system, leading to its accumulation in the central nervous system.[7][8][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-Mediated Oxidative Stress and Activation of the Cellular Protective System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress in this compound-Induced Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound-Mediated Oxidative Stress and Activation of the Cellular Protective System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary selenium's protective effects against this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound transport across the blood-brain barrier by an amino acid carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. preprints.org [preprints.org]

- 12. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

The Environmental Odyssey of Methylmercury: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg), a potent neurotoxin, poses a significant threat to ecosystem and human health due to its propensity for bioaccumulation and biomagnification within aquatic and terrestrial food webs. Understanding the complex biogeochemical cycling of this organometallic cation is paramount for predicting its environmental behavior, assessing exposure risks, and developing effective remediation strategies. This in-depth technical guide provides a comprehensive overview of the core principles governing the environmental fate and transport of this compound. It synthesizes current scientific understanding of its formation through biotic and abiotic pathways, its degradation via microbial and photochemical processes, and its movement across various environmental compartments. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key environmental pathways to facilitate a deeper understanding of this global contaminant.

Introduction

Mercury (Hg), released from both natural and anthropogenic sources, undergoes a series of transformations in the environment. The most critical of these is the conversion of inorganic mercury to the highly toxic and bioavailable organic form, this compound (CH₃Hg⁺). The environmental fate of this compound is dictated by a delicate balance between its production and degradation, and its subsequent transport and partitioning into different environmental media. This guide delves into the fundamental processes that govern the lifecycle of this compound in the environment.

This compound Formation: Pathways of Contamination

The primary source of this compound in most ecosystems is the in-situ methylation of inorganic mercury. This process can occur through both biological and non-biological pathways.

Biotic Methylation

Microbial activity is the predominant driver of mercury methylation in the environment. Specific anaerobic microorganisms, such as sulfate-reducing bacteria (SRB), iron-reducing bacteria (IRB), and some methanogens, are the primary methylators in anoxic environments like sediments and the hypolimnion of stratified water bodies.[1] The genetic basis for this transformation has been linked to the hgcA and hgcB gene cluster. The rate of biotic methylation is influenced by several environmental factors, including the availability of inorganic mercury, the abundance and activity of methylating microbes, the quantity and quality of organic matter, temperature, and pH.[1]

Abiotic Methylation

While less significant than biotic pathways in most environments, abiotic methylation of mercury can occur under specific conditions. This process involves the transfer of a methyl group to inorganic mercury from various methyl donors without direct enzymatic activity by microorganisms.[2] Potential methyl donors include methylcobalamin, methyltin compounds, and methyl iodide.[2] Abiotic methylation can be influenced by factors such as pH, the presence of halides, and solar radiation.[1][2]

Degradation of this compound: Pathways of Removal

The net concentration of this compound in an ecosystem is determined by the balance between its formation and degradation. Demethylation, the conversion of this compound back to inorganic mercury, can occur through both microbial and photochemical processes.

Microbial Demethylation

Microorganisms can also degrade this compound through two primary pathways: oxidative demethylation and reductive demethylation. Oxidative demethylation results in the formation of CO₂ and inorganic mercury, while reductive demethylation produces methane (B114726) and elemental mercury. The rates of these processes are influenced by the microbial community composition and various environmental factors.

Photodegradation

In sunlit surface waters, photodegradation is a major sink for this compound.[3][4] This abiotic process involves the cleavage of the carbon-mercury bond by solar radiation, particularly in the ultraviolet (UV) spectrum. The rate of photodegradation is influenced by water clarity, the concentration and composition of dissolved organic matter (DOM), and the presence of sensitizing molecules.[4] Photodegradation rates can be significant, with pseudo-first-order rates in freshwater lakes ranging from 0.04 to 0.6 d⁻¹.[4] In some surface waters, photodemethylation rates can be as high as 0.25 d⁻¹.[3]

Environmental Transport and Compartmentalization

Once formed, this compound can be transported across various environmental compartments, including water, sediment, and biota.

Transport in Aquatic Systems

In aquatic systems, this compound can exist in dissolved and particulate phases. Its transport is governed by hydrological processes such as advection and dispersion. The partitioning between the dissolved and particulate phases is influenced by the presence of ligands, particularly dissolved organic matter (DOM) and sulfide. DOM can form strong complexes with this compound, affecting its bioavailability and transport.

Sediment-Water Exchange

Sediments are a primary site of this compound production. The flux of this compound from sediments to the overlying water column is a critical process that makes it available to pelagic organisms. This exchange is influenced by diffusion, bioturbation (mixing by benthic organisms), and resuspension events.

Terrestrial-Aquatic Linkages

Terrestrial ecosystems can be a significant source of both inorganic mercury and this compound to adjacent aquatic environments through runoff and soil erosion. Wetlands and flooded plains are particularly important zones of mercury methylation and subsequent export to downstream ecosystems.

Bioaccumulation and Biomagnification

The most significant threat posed by this compound stems from its ability to bioaccumulate in organisms and biomagnify through food webs.

Bioaccumulation is the net uptake of a chemical from the environment by an organism from all exposure routes (e.g., water, food, sediment). This compound has a high affinity for the sulfhydryl groups in proteins and is efficiently assimilated and slowly eliminated by organisms.

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher trophic levels in a food web.[5] Due to its high assimilation efficiency and low excretion rate, this compound concentrations can increase by a factor of 2 to 5 at each trophic level.[6] This results in the highest concentrations in top predatory fish, birds, and mammals, posing a significant risk to both wildlife and human consumers of seafood.[7]

Quantitative Data on this compound in the Environment

The following tables summarize typical concentrations and process rates of this compound in various environmental compartments. These values can vary widely depending on the specific ecosystem and the level of mercury contamination.

Table 1: Typical Concentrations of this compound in Environmental Compartments

| Environmental Compartment | Freshwater | Marine | Units | References |

| Water Column | ||||

| Uncontaminated | 0.05 | - | ng/L | |

| Polluted/Enriched | 0.5 - 2.85 | <0.02 - 0.48 pmol/L | ng/L | [3][8] |

| Sediment | ||||

| Surface Sediments | 0.1 - 7.0 | 0.3 - 2.6 | ng/g dry weight | [9][10] |

| Biota | ||||

| Fish (muscle) | - | - | µg/g wet weight | [11] |

Table 2: Rates of Key this compound Transformation Processes

| Process | Rate | Units | Environmental Setting | References |

| Biotic Methylation | 0.012 - 0.054 | day⁻¹ | Wetland Sediment | [12] |

| Photodegradation | 0.04 - 0.6 | day⁻¹ | Freshwater Lakes | [4] |

| up to -0.25 | day⁻¹ | Surface Waters | [3] | |

| 0.37 - 0.54 | day⁻¹ | Natural Sunlight | [11] |

Table 3: Bioaccumulation and Biomagnification Factors

| Factor | Value | Organism/Food Web | References |

| Bioaccumulation Factor (BAF) | 10⁴ - 10⁶ | Algae/Periphyton from water | [6] |

| Biomagnification Factor (BMF) | 2 - 5 | Per Trophic Level | [6] |

| Trophic Magnification Slope (TMS) for MeHg | 0.24 ± 0.08 | Aquatic Food Webs (Meta-analysis) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's environmental fate and transport.

Analysis of this compound in Water (Adapted from EPA Method 1630)

This method is for the determination of this compound in filtered and unfiltered water by distillation, aqueous ethylation, purge and trap, and cold-vapor atomic fluorescence spectrometry (CVAFS).

7.1.1. Sample Collection and Handling [14]

-

Sample Collection: Collect samples in pre-cleaned, designated fluoropolymer or borosilicate glass bottles. Use "clean hands/dirty hands" techniques to minimize contamination.

-

Filtration (for dissolved MeHg): If analyzing for dissolved this compound, filter the sample through a 0.45-µm capsule filter immediately after collection.

-

Preservation: Preserve freshwater samples by adding 0.4% (v/v) high-purity hydrochloric acid (HCl). For saline samples, use sulfuric acid (H₂SO₄) to avoid chloride interference during analysis. Samples should be stored in the dark at 4°C and analyzed within 28 days.

-

Apparatus: Use a this compound distillation system designed to prevent sample reflux.

-

Procedure:

-

Place a 100-2000 mL water sample into a distillation vessel.

-

Add a small amount of a complexing agent (e.g., L-cysteine or ammonium (B1175870) pyrrolidinedithiocarbamate) to improve recovery.

-

Distill the sample at 125°C under a nitrogen (N₂) flow.

-

Collect the distillate in a receiving vessel. The distillation is complete when approximately 35-40 mL of distillate has been collected.

-

7.1.3. Ethylation, Purge and Trap, and Detection [16][17]

-

Ethylation:

-

Adjust the pH of the distillate to approximately 4.9 using an acetate (B1210297) buffer.

-

Add sodium tetraethylborate (NaBEt₄) to the buffered distillate to convert this compound to volatile methylethylmercury.

-

-

Purge and Trap:

-

Purge the methylethylmercury from the solution using N₂ gas onto a graphitic carbon trap (e.g., Carbotrap®).

-

-

Thermal Desorption and Detection:

-

Thermally desorb the trapped methylethylmercury into an inert gas stream.

-

The gas stream carries the methylethylmercury through a pyrolytic decomposition column, which converts it to elemental mercury (Hg⁰).

-

Detect the Hg⁰ using a cold-vapor atomic fluorescence spectrometer (CVAFS).

-

Extraction of this compound from Sediment and Tissue Samples

7.2.1. Acid Leaching Method for Tissue [18]

-

Sample Preparation: Homogenize the tissue sample.

-

Digestion:

-

Weigh approximately 0.1-0.5 g of the homogenized tissue into a digestion vessel.

-

Add 5 mL of 4 mol/L nitric acid (HNO₃).

-

Digest at 55°C.

-

-

Analysis: The digest can then be analyzed using aqueous phase ethylation and GC-ICP-MS or a similar detection method.

7.2.2. Solvent Extraction for Sediment [19][20]

-

Sample Preparation: Homogenize the wet sediment sample.

-

Extraction:

-

Weigh approximately 2 g of the sediment into a Teflon™ centrifuge tube.

-

Add 10.0 mL of 18% potassium bromide (KBr) solution and 2.0 mL of 1 M copper sulfate (B86663) (CuSO₄) solution.

-

Allow the mixture to leach for at least 1 hour at room temperature.

-

Add a known volume of dichloromethane (B109758) and shake vigorously to extract the this compound into the organic phase.

-

-

Back-Extraction and Analysis:

-

Separate the organic phase by centrifugation.

-

Back-extract the this compound from the dichloromethane into an aqueous solution (e.g., L-cysteine solution).

-

Analyze the aqueous extract using ethylation and CVAFS detection.

-

Microcosm/Mesocosm Experiments

Microcosm and mesocosm studies are invaluable for investigating the effects of specific environmental variables on this compound fate and transport under controlled conditions.

7.3.1. Experimental Design Considerations

-

System Setup: Use inert materials for the microcosm containers (e.g., glass or Teflon) to prevent contamination. The design should allow for the manipulation of key variables such as temperature, light, organic carbon content, and redox conditions.

-

Spiking: Introduce known amounts of enriched stable isotopes of inorganic mercury (e.g., ¹⁹⁹Hg) to trace its conversion to this compound.

-

Sampling: Collect samples of water, sediment, and biota at regular intervals to monitor the concentrations of total mercury and this compound.

-

Controls: Include appropriate control groups to isolate the effects of the variables being tested.

Photodegradation Experiments

7.4.1. Experimental Setup

-

Light Source: Use a solar simulator or a UV lamp that mimics the solar spectrum.

-

Reaction Vessels: Use quartz glass bottles or other UV-transparent containers.

-

Sample Preparation: Prepare solutions with known concentrations of this compound and other relevant constituents (e.g., DOM, halides).

-

Procedure:

-

Expose the samples to the light source for a defined period.

-

Collect subsamples at various time points to measure the decrease in this compound concentration.

-

Include dark controls to account for any non-photochemical degradation.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the environmental fate and transport of this compound.

References

- 1. Evaluating the influence of seasonal stratification on mercury methylation rates in the water column and sediment in a contaminated section of a western U.S.A. reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioaccumulation Factors for Mercury in Stream Fish | Environmental Practice | Cambridge Core [cambridge.org]

- 3. This compound Production and Degradation under Light and Dark Conditions in the Water Column of the Hells Canyon Reservoirs, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolytic degradation of this compound enhanced by binding to natural organic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is the Process of Biomagnification of this compound in Aquatic Food Webs? → Learn [pollution.sustainability-directory.com]

- 6. Bioaccumulation syndrome: identifying factors that make some stream food webs prone to elevated mercury bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photochemical Degradation of Dithis compound in Natural Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Method [keikaventures.com]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. epa.gov [epa.gov]

- 17. MERX-M Metylmercury System for EPA 1630 [weberscientific.com]

- 18. Extraction of this compound from tissue and plant samples by acid leaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. www2.gov.bc.ca [www2.gov.bc.ca]

Microbial Methylation of Inorganic Mercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial methylation of inorganic mercury is a critical biogeochemical process that transforms elemental and inorganic mercury (Hg(II)) into the highly neurotoxic and bioaccumulative methylmercury (MeHg).[1][2] This transformation is the primary entry point of mercury into the aquatic food web, posing significant risks to wildlife and human health.[2] Understanding the core mechanisms of this process is paramount for developing effective remediation strategies and for assessing the risks associated with mercury contamination. This guide provides an in-depth technical overview of the microbial methylation of inorganic mercury, focusing on the key biochemical pathways, enzymatic players, influential environmental factors, and detailed experimental protocols for its study. The dominant source of MeHg to freshwater systems is the methylation of inorganic Hg (IHg) by anaerobic microorganisms.[3]

The Core Machinery of Mercury Methylation: The hgcAB Gene Cluster

The capacity for microbial mercury methylation is conferred by a two-gene cluster, hgcA and hgcB.[4] These genes are essential, and their presence is a key biomarker for identifying mercury-methylating microorganisms.[4] Deletion of either gene completely abolishes the cell's ability to methylate mercury.[4]

-

hgcA encodes a corrinoid protein that acts as the methyl carrier in the methylation reaction.[4][5] It possesses a strictly conserved cysteine residue (Cys93) that is proposed to be the ligand for the cobalt atom within the corrinoid cofactor.[4]

-

hgcB encodes a ferredoxin-like protein containing two [4Fe-4S] clusters.[4][5] HgcB is thought to function as an electron donor, necessary for the reductive activation of the corrinoid cofactor on HgcA, making it competent for methyl transfer.[4][5]

All cultured microbes that possess the hgcA and hgcB genes have been shown to methylate mercury, while those lacking the gene cluster are unable to do so.[4]

Biochemical Pathway of Mercury Methylation

The precise biochemical mechanism of mercury methylation by HgcAB is an active area of research, but a general model has been proposed.

Quantitative Insights into Mercury Methylation

Enzyme Kinetics

The enzymatic activity of the HgcAB complex has been characterized, revealing a high affinity for its inorganic mercury substrate. The kinetics follow a Michaelis-Menten model.

| Kinetic Parameter | Value | Reference |

| KM (Michaelis Constant) for Hg(II) | 3.2 ± 0.26 nM | [4] |

| Vmax (Maximum Velocity) | 19.7 ± 0.35 fmol·min-1·mg-1 total protein | [4] |

These values indicate that the HgcAB enzymatic complex is highly efficient at scavenging and methylating inorganic mercury even at very low, environmentally relevant concentrations.[4]

Mercury Methylation Rates in Sediments

The rate of mercury methylation in a given environment is influenced by a complex interplay of factors. The following table summarizes a range of reported methylation rate constants (km) from various aquatic sediments.

| Environment | Methylation Rate Constant (km, day-1) | Reference |

| Wetland Sediments (average) | 0.04 ± 0.03 | [6] |

| Clear Lake, CA (high carbon) | ~0.02 - 0.05 (calculated from published data) | [2] |

| Estuarine Sediments | Variable, can be lower than wetland sediments | [7] |

| Stratified Brackish Waters | Positively correlated with hgcA transcript abundance | [3][5] |

It is important to note that these are potential rates and can be influenced by the bioavailability of mercury and the activity of the microbial community.[2]

Key Microbial Players

Mercury methylation is carried out by a diverse range of anaerobic microorganisms. The primary groups of bacteria known to possess the hgcAB genes and actively methylate mercury include:

-

Sulfate-Reducing Bacteria (SRB): Widely considered the most significant contributors to mercury methylation in many anoxic environments.[1] Examples include species of Desulfovibrio and Desulfobulbus.

-

Iron-Reducing Bacteria (IRB): Also significant methylators, particularly in iron-rich environments. Geobacter species are well-known examples.[1]

-

Methanogens: Certain archaeal methanogens have been shown to methylate mercury.[1]

Environmental Factors Influencing Mercury Methylation

The rate and extent of microbial mercury methylation are governed by a variety of environmental parameters.

Experimental Protocols

Mercury Methylation Potential Assay Using Stable Isotopes

This protocol outlines a common method for determining the potential rate of mercury methylation in sediment samples.

Methodology:

-

Sample Collection: Collect sediment cores from the study site, maintaining their integrity and anaerobic state.

-

Isotope Spiking: Prepare a spike solution containing an enriched stable isotope of inorganic mercury (e.g., 200HgCl2) and an enriched stable isotope of this compound (e.g., CH3199HgCl) to simultaneously measure methylation and demethylation.[8] The spike concentrations should be a small fraction of the ambient mercury concentrations to minimize perturbation of the system.[8] Inject the spike solution into the sediment core at various depths.[8]

-

Incubation: Incubate the spiked cores under in-situ conditions (temperature, light) for a defined period (e.g., 24-48 hours) to allow for microbial activity.

-

Sample Processing: Freeze the sediment cores and section them into desired depth intervals.

-

Extraction: Extract this compound from the sediment samples. A common method involves acid leaching (e.g., with H2SO4/KBr/CuSO4) followed by solvent extraction (e.g., with dichloromethane (B109758) or toluene).[9]

-

Derivatization: Convert the extracted this compound into a volatile form for gas chromatography. This is typically achieved through ethylation using sodium tetraethylborate.

-

Analysis: Quantify the different this compound isotopes (ambient and newly formed) using Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).[9][10]

-

Rate Calculation: Calculate the methylation rate based on the production of the new this compound isotope (e.g., CH3200Hg) and the demethylation rate based on the degradation of the spiked this compound isotope (e.g., CH3199Hg).[8]

Quantification of this compound by GC-ICP-MS

Principle:

This technique combines the separation power of gas chromatography with the high sensitivity and isotopic resolution of inductively coupled plasma mass spectrometry.

Procedure:

-

Sample Introduction: The derivatized, volatile mercury species are introduced into the GC column.

-

Chromatographic Separation: The different mercury compounds (e.g., ethylated inorganic mercury and ethylated this compound) are separated based on their boiling points and interaction with the GC column.

-

ICP-MS Detection: The separated compounds eluting from the GC column are introduced into the high-temperature argon plasma of the ICP-MS. The molecules are atomized and ionized.

-

Mass Analysis: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific mercury isotopes.

Conclusion

The microbial methylation of inorganic mercury is a complex process at the intersection of microbiology, geochemistry, and toxicology. The discovery of the hgcAB gene pair has provided a powerful molecular tool for understanding and predicting mercury methylation potential in the environment. By combining quantitative measurements of methylation rates, detailed characterization of the microbial communities, and a thorough understanding of the influencing environmental factors, researchers can develop more accurate models of mercury cycling and more effective strategies for mitigating the risks of this compound contamination. This guide provides a foundational understanding of these core principles and methodologies for professionals engaged in environmental research and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Expression Levels of hgcAB Genes and Mercury Availability Jointly Explain this compound Formation in Stratified Brackish Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A quantitative relationship that demonstrates mercury methylation rates in marine sediments are based on the community composition and activity of sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simplified sample preparation procedure for measuring isotope-enriched this compound by gas chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Toxicological Effects of Low-Level Methylmercury Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury (MeHg), a potent neurotoxicant, poses a significant global health risk, primarily through the consumption of contaminated fish. While high-level exposure is known to cause severe neurological damage, the toxicological effects of chronic low-level exposure are a growing concern. This technical guide provides a comprehensive overview of the core mechanisms underlying low-level MeHg toxicity, with a focus on oxidative stress, disruption of calcium homeostasis, and glutamate (B1630785) excitotoxicity. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visually represents the implicated signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Toxicological Mechanisms of Low-Level this compound Exposure

Low-level exposure to this compound initiates a cascade of cellular and molecular events that culminate in neurotoxicity. The primary mechanisms identified in the literature are interconnected and often synergistic, leading to neuronal dysfunction and death.

Oxidative Stress

This compound has a high affinity for sulfhydryl groups, leading to the depletion of intracellular antioxidants, most notably glutathione (B108866) (GSH). This disruption of the cellular redox balance results in an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[1][2]

Disruption of Intracellular Calcium Homeostasis

This compound exposure leads to a significant dysregulation of intracellular calcium ([Ca2+]i) levels.[3] This is characterized by an initial release of Ca2+ from intracellular stores, such as the endoplasmic reticulum and mitochondria, followed by an influx of extracellular Ca2+.[3] Elevated [Ca2+]i can activate various downstream signaling pathways, leading to mitochondrial dysfunction and apoptosis.[3]

Glutamate Excitotoxicity

This compound can interfere with glutamate homeostasis by inhibiting its uptake by astrocytes and increasing its release into the synaptic cleft.[4][5] This leads to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in excessive Ca2+ influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[4]

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data from various experimental studies, providing insights into the dose- and time-dependent toxicological effects of low-level this compound exposure.

Table 1: In Vitro Effects of this compound on Neuronal and Glial Cells

| Cell Type | MeHg Concentration | Exposure Duration | Observed Effect | Reference |

| SH-SY5Y Human Neuroblastoma | 3 µM | 24 hours | ~50% decrease in cell viability | [6] |

| SH-SY5Y Human Neuroblastoma | 1 and 3 µM | 24 hours | Significant increase in LDH release | [6] |

| SH-SY5Y Human Neuroblastoma | 3 µM | 24 hours | Significant increase in caspase-3 activity | [6] |

| SH-SY5Y Human Neuroblastoma | 50 and 100 nM | Not Specified | Significant decrease in cell viability and increase in ROS generation | [7] |

| Primary Rat Cerebral Cortical Neurons | 0.10 - 5.00 µM | Not Specified | Significant, dose-dependent increase in intracellular free Ca2+ | [8] |

| Rat T Lymphocytes | 0.02 - 2 µM | Not Specified | Concentration-dependent increase in intracellular Ca2+ | [9] |

| Primary Astrocyte Cultures | 1, 5, and 10 µM | 30 minutes | Concentration-dependent inhibition of glutamine uptake | [10] |

| Primary Astrocyte Cultures | 1, 5, and 10 µM | 1 hour | Concentration-dependent reduction in mitochondrial membrane potential | [11] |